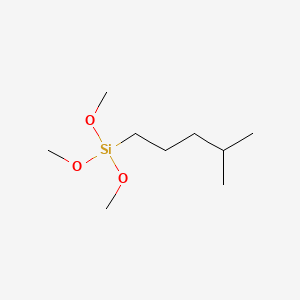
5-methyl-1-benzothiophene-2-sulfonamide
Descripción general
Descripción
5-methyl-1-benzothiophene-2-sulfonamide is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, along with a sulfonamide group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-benzothiophene-2-sulfonamide typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .
Aplicaciones Científicas De Investigación
5-methyl-1-benzothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 5-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of enzyme activity. The thiophene ring can interact with various biological targets, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-2-sulfonamide: Lacks the methyl group at the 5-position.
5-Chloro-benzo[b]thiophene-2-sulfonamide: Contains a chlorine atom instead of a methyl group.
5-Methyl-benzo[b]thiophene-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness
5-methyl-1-benzothiophene-2-sulfonamide is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. The sulfonamide group also contributes to its potential as a pharmaceutical agent .
Propiedades
Fórmula molecular |
C9H9NO2S2 |
|---|---|
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
5-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9NO2S2/c1-6-2-3-8-7(4-6)5-9(13-8)14(10,11)12/h2-5H,1H3,(H2,10,11,12) |
Clave InChI |
PKWCBMGRIFNCGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)-1,3-benzothiazol-2(3H)-one](/img/structure/B8569993.png)




![5-Methyl-5-vinyl-4,5-dihydro-benzo[d]isoxazole](/img/structure/B8570020.png)

![N-(4-Chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B8570028.png)


![1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B8570059.png)



